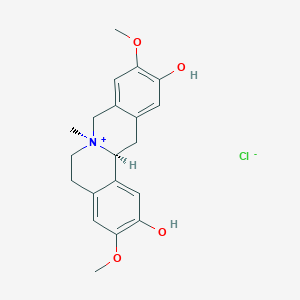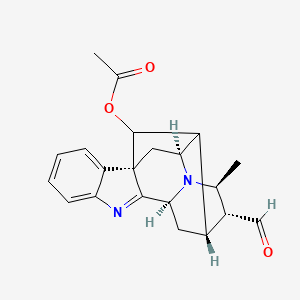![molecular formula C40H50N10O4S B10819689 N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B10819689.png)
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTL-104 is a monobiotinylated Phos-tag derivative used primarily for the detection of phosphopeptides and phosphoproteins. Phos-tag is a functional molecule that binds specifically to phosphate ions, making it a valuable tool in the study of protein phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTL-104 is synthesized by conjugating a biotin molecule to a Phos-tag derivative. The Phos-tag molecule itself is a dinuclear metal complex, typically involving zinc ions, which binds to phosphate groups. The synthesis involves the following steps:
- Preparation of the dinuclear zinc complex of Phos-tag.
- Conjugation of the biotin molecule to the Phos-tag complex under controlled conditions .
Industrial Production Methods
Industrial production of BTL-104 involves large-scale synthesis of the Phos-tag molecule followed by biotinylation. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BTL-104 primarily undergoes binding reactions with phosphate groups. It does not typically participate in oxidation, reduction, or substitution reactions. The key reaction is the formation of a stable complex between the Phos-tag molecule and phosphate ions .
Common Reagents and Conditions
Reagents: Zinc ions, biotin, and the Phos-tag molecule.
Major Products
The major product of the reaction involving BTL-104 is the stable complex formed between the Phos-tag molecule and the phosphate group of the target molecule .
Scientific Research Applications
BTL-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used in the study of protein phosphorylation and dephosphorylation processes.
Biology: Employed in phosphoproteomics to detect and analyze phosphorylated proteins.
Medicine: Utilized in the development of diagnostic tools for diseases related to abnormal protein phosphorylation.
Industry: Applied in the production of research reagents and diagnostic kits
Mechanism of Action
BTL-104 exerts its effects by binding specifically to phosphate groups on proteins and peptides. The biotinylated Phos-tag molecule forms a stable complex with the phosphate group, allowing for the detection and analysis of phosphorylated proteins. The molecular target is the phosphate group, and the pathway involves the formation of a dinuclear zinc complex with the Phos-tag molecule .
Comparison with Similar Compounds
Similar Compounds
Phos-tag Biotin: A similar compound used for the detection of phosphorylated proteins but with different structural properties.
Uniqueness
BTL-104 is unique due to its specific binding to phosphate groups and its monobiotinylated structure, which allows for easy detection using streptavidin-conjugated detection systems. Its stability and specificity make it a valuable tool in phosphoproteomics .
Properties
Molecular Formula |
C40H50N10O4S |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H50N10O4S/c51-34(26-49(22-30-9-3-6-16-41-30)23-31-10-4-7-17-42-31)27-50(24-32-11-5-8-18-43-32)25-33-15-14-29(21-46-33)39(53)45-20-19-44-37(52)13-2-1-12-36-38-35(28-55-36)47-40(54)48-38/h3-11,14-18,21,34-36,38,51H,1-2,12-13,19-20,22-28H2,(H,44,52)(H,45,53)(H2,47,48,54)/t34?,35-,36-,38-/m0/s1 |
InChI Key |
UDSBDKQVXFAEAK-PEJPBKHASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(3aS,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one](/img/structure/B10819608.png)

![[(1S,2S,5S,6S,7S,9R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate](/img/structure/B10819615.png)
![(Z)-4-[(2S,17S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10819616.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819623.png)
![(1R,2R,4R,8S,9R,10S,13R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B10819624.png)

![8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B10819632.png)
![(1R,9R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B10819647.png)
![(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B10819654.png)
![3-[(3R,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B10819656.png)
![N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid](/img/structure/B10819661.png)
![(Z)-4-[(1S,2R,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10819677.png)
![tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B10819688.png)
